5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a triazole ring fused to a pyrimidine ring, and the presence of two chlorine atoms at the 5 and 7 positions. These structural characteristics contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,7-dichloropyrimidine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the compound .
Scientific Research Applications
5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer research, where CDK2 inhibitors are being explored as potential therapeutic agents .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings but differs in the position of fusion and substituents.
Uniqueness: 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to the presence of chlorine atoms at the 5 and 7 positions, which significantly influence its chemical reactivity and biological activity. This compound’s ability to inhibit CDK2 selectively makes it a valuable candidate for further research and development in medicinal chemistry .
Biological Activity
5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 189.00 g/mol
- CAS Number : 78706-26-0
The compound features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
This compound primarily exerts its biological effects through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts normal cell cycle progression and leads to significant antiproliferative effects in various cancer cell lines.
Key Mechanistic Insights:
- Inhibition of CDK2 : This results in cell cycle arrest and apoptosis in cancer cells.
- Impact on Microtubule Dynamics : Some derivatives have shown the ability to stabilize microtubules or induce their degradation depending on the substituents present on the triazolo-pyrimidine structure .
Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of this compound derivatives against various human cancer cell lines:
Compound | Cell Line | IC (μM) | Mechanism of Action |
---|---|---|---|
H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
H12 | HCT-116 | 9.58 | Induction of apoptosis and G2/M arrest |
H12 | MCF-7 | 13.1 | Cell cycle regulation |
Compound 6 | HeLa | 0.060 | Tubulin polymerization inhibition |
The compound H12 has been particularly noted for its ability to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine compounds is heavily influenced by their structural modifications. For instance:
- Substituents at the 7-position : Variations such as halogenation or introduction of alkoxy groups can drastically alter the compound’s potency against cancer cell lines.
- Cyclization Reactions : The method of synthesis can also impact biological activity; for example, compounds synthesized via cyclocondensation reactions exhibit different levels of activity based on their substituent patterns .
Study 1: Antiproliferative Effects
A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their antiproliferative activities against several cancer cell lines. Among these compounds, those with specific substitutions at the 6 or 7 positions showed enhanced potency compared to others. For example:
- Compound 5 exhibited an IC value of 9.9 μM against HeLa cells but was less effective in terms of overall antiproliferative potency compared to other derivatives with different substituents .
Study 2: Mechanistic Insights into Microtubule Interaction
Research into the microtubule-stabilizing properties revealed that certain derivatives could either stabilize or destabilize microtubules based on their structural characteristics. This duality provides insights into how modifications can be tailored for specific therapeutic outcomes .
Properties
IUPAC Name |
5,7-dichloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUZPWYMVLAXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N2C1=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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